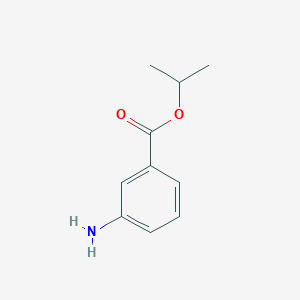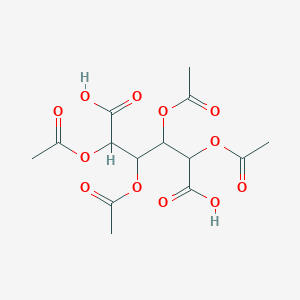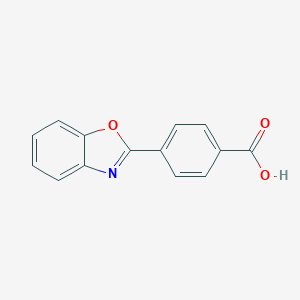
5-(4-甲基哌嗪-1-基)-5-氧代戊酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
Target of Action
Compounds with a similar structure, such as 4-methylpiperazin-1-yl carbonyl group, have been found to interact with candidapepsin-2 in yeast and cathepsin l2 in humans .
Mode of Action
For instance, similar compounds have been found to inhibit the activity of certain enzymes, which can lead to changes in cellular signaling and function .
Biochemical Pathways
Compounds with similar structures have been found to inhibit the activity of certain enzymes, potentially affecting various biochemical pathways .
Result of Action
Similar compounds have been found to induce apoptosis of tumor cells at certain concentrations .
生化分析
Biochemical Properties
5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with myeloperoxidase, an enzyme involved in the body’s inflammatory response . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to downstream effects on cellular processes.
Cellular Effects
The effects of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid on cells are multifaceted. It has been shown to influence cell signaling pathways, particularly those involved in inflammation. For example, it can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β . Additionally, this compound can affect gene expression and cellular metabolism, leading to changes in cell function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid can vary over time. Studies have shown that its stability and degradation can influence its efficacy. For instance, prolonged exposure to this compound can lead to a reduction in its activity due to degradation . Additionally, long-term studies have indicated that it can have sustained effects on cellular function, particularly in the context of inflammation.
Dosage Effects in Animal Models
The effects of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid in animal models are dose-dependent. At lower doses, it can effectively modulate inflammatory responses without causing significant adverse effects. At higher doses, it can lead to toxicity and adverse effects, such as reduced cell viability and organ damage . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing risks.
Metabolic Pathways
5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid is involved in several metabolic pathways. It interacts with enzymes such as myeloperoxidase, influencing metabolic flux and the levels of various metabolites . These interactions can have downstream effects on cellular metabolism and overall physiological function.
Transport and Distribution
Within cells and tissues, 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes . This distribution is crucial for its localization and accumulation in target tissues, where it exerts its effects.
Subcellular Localization
The subcellular localization of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid is an important factor in its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its function and efficacy, as it allows the compound to interact with specific biomolecules within the cell.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid typically involves the reaction of 4-methylpiperazine with a suitable carboxylic acid derivative. One common method is the reaction of 4-methylpiperazine with glutaric anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated to reflux for several hours. After the reaction is complete, the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
相似化合物的比较
Similar Compounds
4-Methylpiperazin-1-yl)methylbenzaldehyde: Another piperazine derivative with potential biological activities.
N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)benzamide: Known for its inhibitory effects on protein-protein interactions.
Uniqueness
5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid is unique due to its specific chemical structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry and drug development .
属性
IUPAC Name |
5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-11-5-7-12(8-6-11)9(13)3-2-4-10(14)15/h2-8H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHJVGXJNVDHIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351682 |
Source


|
| Record name | 5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75727-47-8 |
Source


|
| Record name | 5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
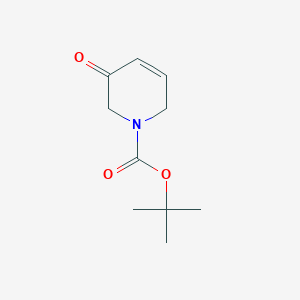
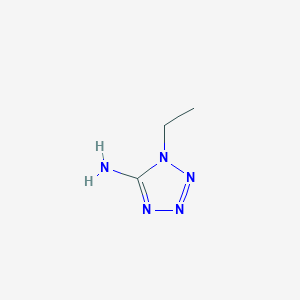
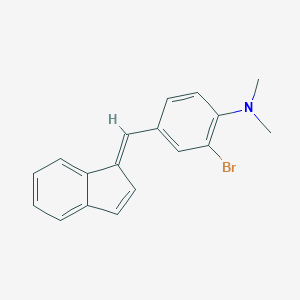
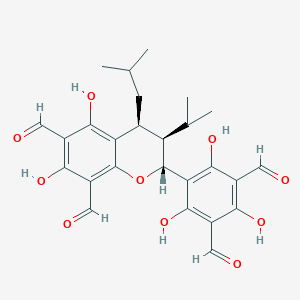


![N-[4-(3-aminophenyl)-2-thiazolyl]acetamide](/img/structure/B183028.png)
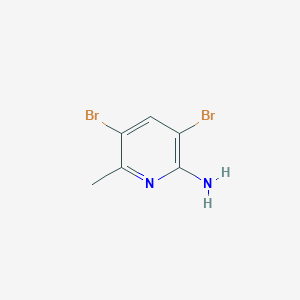
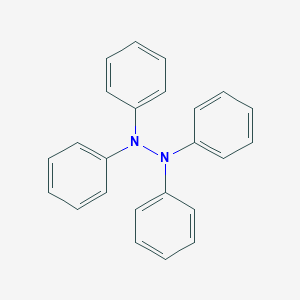
![2-Methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B183032.png)
